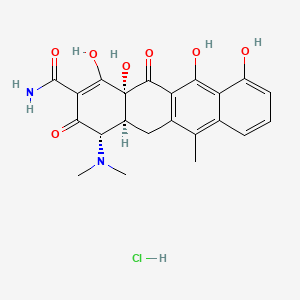

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride

Description

Crystallographic Data and Stereochemical Assignments

Comprehensive crystallographic investigations have provided detailed insights into the three-dimensional structure of anhydrotetracycline hydrochloride. The compound crystallizes in a specific space group with well-defined unit cell parameters that reflect its molecular packing arrangements. The stereochemical configuration is precisely defined by the (4S,4aS,12aS) designation, indicating the absolute configuration at three critical chiral centers within the molecule.

The molecular formula has been established as C₂₂H₂₂N₂O₇·HCl, with a molecular weight of 462.88 grams per mole. The systematic name, (4S,4aS,12aS)-4-(dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide monohydrochloride, reflects the complete structural assignment including all functional groups and stereochemical designations.

The crystallographic analysis reveals that the compound maintains the tetracycline naphthacene backbone while exhibiting specific modifications that result from the dehydration process. The removal of water from the carbon-6 position creates an unsaturated system that contributes to the compound's distinct optical properties and chemical reactivity patterns.

Comparative Analysis of Tautomeric Forms

Detailed conformational analysis has revealed the existence of two distinct families of molecular conformations, designated as forms A and B, which represent different tautomeric arrangements of the anhydrotetracycline structure. These conformational variants arise through rotation around the C4a-C12a bond, demonstrating the dynamic nature of the molecular structure under different conditions. The interconversion process between these forms involves significant energy barriers that influence the compound's behavior in various environments.

The pH-dependent conformational behavior has been systematically investigated across all ionized species of the molecule. The population analysis demonstrates that form A predominates for the LH₃⁺ and LH₂⁺/⁻ species, while form B becomes the preferred conformer for the L²⁻ ionized form, representing 97.54% of the equilibrium mixture. For the LH⁻ derivative, both conformations coexist in the equilibrium mixture with relative concentrations of 68.47% for form A and 31.53% for form B in gas phase conditions.

| Ionization State | Form A (%) | Form B (%) | Predominant Conformation |

|---|---|---|---|

| LH₃⁺ | >95 | <5 | A |

| LH₂⁺/⁻ | 100 | 0 | A |

| LH⁻ (gas phase) | 68.47 | 31.53 | A |

| LH⁻ (aqueous) | >65 | <35 | A |

| L²⁻ (gas phase) | 2.46 | 97.54 | B |

| L²⁻ (aqueous) | 34.46 | 65.54 | B |

The solvent effect significantly influences the conformational equilibrium, particularly for the LH⁻ form where the equilibrium shifts toward conformer A in aqueous solution. This solvent-dependent behavior demonstrates the sensitivity of the molecular structure to environmental conditions and highlights the importance of considering medium effects when analyzing the compound's properties.

Properties

CAS No. |

13803-65-1 |

|---|---|

Molecular Formula |

C22H23ClN2O7 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H |

InChI Key |

SPFAOPCHYIJPHJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

Synonyms |

(4S,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide Hydrochloride; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrotetracycline (hydrochloride) can be synthesized from tetracycline through a dehydration process. The reaction typically involves heating tetracycline in an acidic medium, which facilitates the removal of water molecules, leading to the formation of anhydrotetracycline . The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt of anhydrotetracycline.

Industrial Production Methods: Industrial production of anhydrotetracycline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the controlled dehydration of tetracycline under acidic conditions, followed by purification steps to isolate the hydrochloride salt. The final product is typically obtained as a crystalline solid .

Chemical Reactions Analysis

Types of Reactions: Anhydrotetracycline (hydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Scientific Research Applications

Anhydrotetracycline hydrochloride is widely utilized in several areas of biological research:

- Gene Expression Control :

- Biosynthesis Studies :

- Conditional Gene Expression Systems :

- Fluorescence Studies :

Data Table: Applications Summary

Case Studies

-

Biosynthesis of Tetracycline :

A study explored the heterologous biosynthesis of tetracycline from anhydrotetracycline using engineered yeast strains. The researchers expressed three key enzymes that facilitated the conversion, demonstrating significant yields of tetracycline from anhydrotetracycline under optimized conditions . -

Conditional Suicide System :

In another study, researchers designed a conditional suicide system utilizing the hok gene under anhydrotetracycline control. This approach effectively contained microbial populations by inducing lethal properties through controlled expression, thereby providing a model for environmental containment strategies . -

Fluorescence Detection Method :

A novel method was developed using anhydrotetracycline hydrochloride to enhance fluorescence signals in micellar systems. This technique proved effective for detecting low concentrations of target molecules, showcasing its application in analytical chemistry and molecular biology .

Mechanism of Action

Anhydrotetracycline (hydrochloride) exerts its effects by binding to the tetracycline repressor protein (TetR) and reverse tetracycline repressor protein (revTetR). This binding alters the conformation of these proteins, allowing or inhibiting the transcription of genes regulated by the tetracycline promoter . Unlike tetracycline, anhydrotetracycline (hydrochloride) binds poorly to the 30S ribosomal subunit, making it a poor antibiotic .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of ATC and Related Compounds

Stability Under Stress Conditions

ATC and its analogs exhibit distinct degradation pathways:

- Thermal Stress : At 70°C, TC-HCl degrades into ATC, 4-ETC, and 4-EATC, with ATC being a major product .

- pH Sensitivity : TC-HCl rapidly converts to ATC at pH < 2, while 4-EATC forms under prolonged acidic exposure .

Enzymatic Inhibition Profiles

ATC outperforms other tetracyclines in inhibiting destructases, critical for combating antibiotic resistance (Table 2).

Table 2: Enzymatic Inhibition of ATC vs. Other Tetracyclines

| Substrate | Enzyme | ATC IC₅₀ (μM) | Chlortetracycline IC₅₀ (μM) | Demeclocycline IC₅₀ (μM) |

|---|---|---|---|---|

| Tetracycline | TetX3 | 3 | 26 | 7 |

| Chlortetracycline | TetX | 75 | N/A | N/A |

| Demeclocycline | Tet50 | 120 | N/A | N/A |

Analytical Differentiation

Chromatographic and spectroscopic methods distinguish ATC from analogs:

- HPLC/LC-UV : ATC elutes separately from 4-EATC, 4-ETC, and chlortetracycline .

- Fluorescence Spectroscopy : ATC’s fluorescence intensity increases 10-fold in micellar solutions of cetyltrimethylammonium bromide (CTMAB) at pH 7.0, enabling sensitive detection .

Key Research Findings

Toxicity Concerns : 4-EATC, unlike ATC, is nephrotoxic and photosensitizing, necessitating strict control in pharmaceutical formulations .

Biotechnological Utility: ATC’s role in gene expression systems (e.g., Synechocystis sp. PCC 6803) allows 2.3-fold induction of GFP expression at 0.4 mg/mL .

Environmental Impact : ATC is a persistent degradation product of TC-HCl in wastewater, requiring advanced oxidation processes for removal .

Biological Activity

Anhydrotetracycline hydrochloride (ATC) is a semisynthetic derivative of tetracycline, primarily recognized for its role as a non-antibiotic effector in gene expression systems. This compound has gained attention due to its unique biological activities, particularly in the context of gene regulation, inhibition of tetracycline destructases, and its potential therapeutic applications.

ATC is characterized by the molecular formula and is soluble in organic solvents such as ethanol and DMSO. Unlike traditional tetracyclines, ATC does not exhibit significant antibacterial properties but is highly effective in inducing gene expression by binding to the tetracycline repressor (TetR). This binding prevents TetR from inhibiting the transcription of downstream genes controlled by the tetracycline promoter, thus facilitating gene expression in various biological systems .

Table 1: Comparison of Tetracycline and Anhydrotetracycline

| Property | Tetracycline | Anhydrotetracycline |

|---|---|---|

| Antibiotic Activity | Yes | No |

| Gene Expression Induction | Moderate | High |

| Binding Affinity to TetR | Lower | Higher |

| Solubility | Water-soluble | Soluble in ethanol and DMSO |

Inhibition of Tetracycline Destructases

Recent studies have highlighted ATC's role as an inhibitor of tetracycline destructases (TDases), enzymes responsible for the degradation of tetracycline antibiotics. ATC has been shown to bind to these enzymes, particularly type 1 TDases like Tet(X6), acting as a competitive inhibitor. This binding reduces the enzymatic activity that typically leads to antibiotic resistance, thus restoring the efficacy of existing tetracyclines against resistant bacterial strains .

Case Study: Efficacy Against Resistant Strains

A study demonstrated that ATC significantly enhanced the activity of tetracycline against E. coli strains producing Tet(X6). When co-administered with tetracycline, ATC reduced the minimum inhibitory concentration (MIC) required to inhibit bacterial growth by 16-fold, showcasing its potential as a combination therapy to combat antibiotic resistance .

Applications in Eukaryotic Cell Culture

In eukaryotic cell culture applications, ATC serves as a powerful tool for controlling gene expression. Its ability to bind TetR with higher affinity than tetracycline allows for more precise regulation of gene transcription without the toxic effects associated with traditional antibiotics. This property makes ATC invaluable in research settings where controlled gene expression is critical .

Anti-Inflammatory Properties

Beyond its role in gene expression and antibiotic resistance, ATC has been investigated for its anti-inflammatory properties. Tetracyclines are known to inhibit matrix metalloproteinases (MMPs), which play a significant role in tissue remodeling during inflammatory responses. Research indicates that chemically modified tetracyclines, including ATC derivatives, exhibit potent MMP-inhibitory activity, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Research Findings

- Gene Regulation : ATC effectively induces gene expression by binding TetR with high affinity.

- Antibiotic Resistance : Acts as a competitive inhibitor against TDases, restoring tetracycline efficacy.

- Anti-Inflammatory Effects : Exhibits MMP-inhibitory properties, indicating potential use in treating inflammatory conditions.

Table 2: Biological Activities of Anhydrotetracycline Hydrochloride

Q & A

Q. What are the recommended experimental protocols for using ATc in tetracycline-controlled gene expression systems?

ATc is widely used to regulate TetR/revTetR systems. For in vitro applications, a concentration range of 10–200 nM is effective for modulating gene expression over 3–7 days, as demonstrated in NIH3T3-HER2 and N1 cell models . For in vivo tumor models, subcutaneous (s.c.) or intraperitoneal (i.p.) administration at 10 mg/kg induces rapid target gene downregulation (e.g., HER2) and tumor regression within 7 days . Ensure consistent dosing volumes based on animal weight (e.g., 10 mg/kg for a 25 g mouse ≈ 250 µL of 1 mg/mL solution) and validate repression efficiency via qPCR or Western blot .

Q. How should ATc be prepared and stored to maintain stability in experimental workflows?

ATc is soluble in water (≥12.5 mg/mL), DMSO (≥2.42 mg/mL with sonication), and ethanol (≥15.43 mg/mL with warming) . Prepare stock solutions in sterile, nuclease-free water or PBS, aliquot to avoid freeze-thaw cycles, and store at -20°C (powder) or -80°C (solutions) . Monitor purity via HPLC, as degradation products like 4-epianhydrotetracycline can interfere with TetR binding .

Q. What safety measures are critical when handling ATc in laboratory settings?

- PPE : Use nitrile or neoprene gloves (tested for chemical penetration resistance) and tightly sealed goggles .

- Ventilation : Work in a fume hood to avoid inhalation of dust/mist .

- Disposal : Collect waste in approved containers and incinerate; do not release into water systems .

- Decontamination : Wash exposed skin with water immediately; for eye contact, rinse for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize ATc-mediated gene regulation in synthetic biology applications?

- Promoter Engineering : Replace native operators with tetO sequences (e.g., Ptrc.x.tetO1) to enhance repression (up to 89% reduction in baseline expression) .

- Dose-Response Calibration : Perform β-galactosidase assays to quantify induction efficiency. For TetR, 0.4 µM ATc achieves full derepression, while revTetR requires 0.4 µM ATc for 5-fold repression .

- Dynamic Control : Use microfluidic devices to titrate ATc concentrations in real time, enabling precise temporal regulation of gene circuits .

Q. How should contradictory IC₅₀ values for ATc’s enzyme inhibition be resolved?

ATc inhibits tetracycline destructases (e.g., TetX, Tet50) with IC₅₀ values ranging from 3–210 µM depending on the enzyme variant and substrate (e.g., chlorotetracycline vs. demeclocycline) . To address discrepancies:

- Assay Standardization : Use consistent buffer conditions (pH 7.0–7.4, 25°C) and substrate concentrations.

- Enzyme Source : Compare recombinant vs. native enzyme activity, as post-translational modifications may alter binding kinetics.

- Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots to confirm mechanism .

Q. What methodologies validate ATc’s specificity in complex biological systems?

- Off-Target Screening : Use RNA-seq or proteomics to identify unintended gene expression changes in ATc-treated vs. untreated controls .

- Fluorescence-Based Assays : Employ CTMAB micellar solutions to enhance ATc’s fluorescence, enabling real-time monitoring of ribosomal binding or degradation .

- Genetic Knockouts : Validate TetR/revTetR dependency by testing ATc responses in CRISPR-Cas9-edited cell lines lacking these repressors .

Q. How can researchers address variability in ATc’s efficacy across cell lines or animal models?

- Cell-Specific Factors : Measure intracellular ATc accumulation via LC-MS, as efflux pumps (e.g., ABC transporters) may reduce bioavailability .

- Tumor Microenvironment : In xenograft models, assess ATc penetration using fluorescently labeled analogs and correlate with hypoxia markers (e.g., HIF-1α) .

- Pharmacokinetics : Track serum half-life and tissue distribution post-administration (e.g., s.c. vs. i.p.) to optimize dosing schedules .

Data Analysis & Troubleshooting

Q. What statistical approaches are recommended for analyzing ATc-induced gene expression data?

- Normalization : Use housekeeping genes (e.g., GAPDH) validated for stability under ATc treatment .

- Dose-Response Modeling : Fit data to Hill equations to calculate EC₅₀/IC₅₀ and assess cooperativity .

- Longitudinal Studies : Apply mixed-effects models to account for inter-animal variability in tumor regression assays .

Q. How can researchers mitigate batch-to-batch variability in ATc preparations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.